molecular formula C12H18O8 B13965435 beta-L-erythro-2-Pentulofuranoside, methyl, triacetate CAS No. 54420-08-5

beta-L-erythro-2-Pentulofuranoside, methyl, triacetate

Cat. No.: B13965435
CAS No.: 54420-08-5
M. Wt: 290.27 g/mol
InChI Key: RXYNMOMIMSXMKK-SRVKXCTJSA-N
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Description

beta-L-erythro-2-Pentulofuranoside, methyl, triacetate: is a chemical compound known for its unique structure and properties. It is a derivative of pentose sugars and is often used in various chemical and biological research applications. The compound is characterized by the presence of multiple acetyl groups, which influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-L-erythro-2-Pentulofuranoside, methyl, triacetate typically involves the acetylation of the corresponding pentose sugar derivative. The process begins with the protection of hydroxyl groups, followed by selective acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the triacetate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography, ensures the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

beta-L-erythro-2-Pentulofuranoside, methyl, triacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and ammonia can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include deacetylated derivatives, carboxylic acids, and substituted pentose derivatives.

Scientific Research Applications

beta-L-erythro-2-Pentulofuranoside, methyl, triacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a substrate in enzymatic studies to understand carbohydrate metabolism.

    Medicine: Investigated for its potential role in drug delivery systems due to its solubility properties.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of beta-L-erythro-2-Pentulofuranoside, methyl, triacetate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, leading to the cleavage of acetyl groups and the release of active pentose sugars. These sugars can then participate in various metabolic pathways, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Beta-D-threo-2-Pentulofuranoside, methyl, triacetate
  • Methyl beta-L-fucopyranoside
  • Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Uniqueness

beta-L-erythro-2-Pentulofuranoside, methyl, triacetate is unique due to its specific stereochemistry and the presence of three acetyl groups. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

54420-08-5

Molecular Formula

C12H18O8

Molecular Weight

290.27 g/mol

IUPAC Name

[(2S,3S,4S)-3,4-diacetyloxy-2-methoxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C12H18O8/c1-7(13)17-6-12(16-4)11(20-9(3)15)10(5-18-12)19-8(2)14/h10-11H,5-6H2,1-4H3/t10-,11-,12-/m0/s1

InChI Key

RXYNMOMIMSXMKK-SRVKXCTJSA-N

Isomeric SMILES

CC(=O)OC[C@]1([C@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC

Canonical SMILES

CC(=O)OCC1(C(C(CO1)OC(=O)C)OC(=O)C)OC

Origin of Product

United States

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